REACTION_CXSMILES
|
[CH3:1][C:2]([C:5]1[N:10]=[C:9](O)[C:8]([CH2:12][C:13]([O:15][CH2:16][CH3:17])=[O:14])=[CH:7][N:6]=1)([CH3:4])[CH3:3].P(Cl)(Cl)([Cl:20])=O>>[CH3:1][C:2]([C:5]1[N:10]=[C:9]([Cl:20])[C:8]([CH2:12][C:13]([O:15][CH2:16][CH3:17])=[O:14])=[CH:7][N:6]=1)([CH3:4])[CH3:3]
|
Name
|
resultant mixture
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
CC(C)(C)C1=NC=C(C(=N1)O)CC(=O)OCC
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
An exothermic reaction
|
Type
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EXTRACTION
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Details
|
After neutralisation with sodium carbonate the mixture was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
the extracts washed with water
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulphate
|
Type
|
CUSTOM
|
Details
|
Removal of the solvent
|
Type
|
CUSTOM
|
Details
|
by evaporation under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(C)C1=NC=C(C(=N1)Cl)CC(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.35 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |